

10-Norparvulenone: A Technical Review of a Novel Anti-Influenza Agent

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Compound of Interest

Compound Name: 10-Norparvulenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of **10-Norparvulenone**, a fungal metabolite with promising anti-influenza virus properties. The document summarizes its chemical characteristics, total synthesis, and known biological activities, with a focus on presenting quantitative data and experimental methodologies.

Core Compound Information

10-Norparvulenone is a naturally occurring α -tetralone derivative isolated from the fungus *Microsphaeropsis* sp.[1][2][3]. It has been identified as a novel anti-influenza virus antibiotic[1][2][3].

Table 1: Chemical and Physical Properties of **10-Norparvulenone**

Property	Value	Reference
Formal Name	3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone	[3]
Molecular Formula	C ₁₂ H ₁₄ O ₅	[3]
Molecular Weight	238.2 g/mol	[3]
CAS Number	618104-32-8	[3]
Source	Microsphaeropsis sp., Pestalotiopsis photinae	[1][3]
Solubility	Soluble in Dichloromethane, DMSO, Ethanol, Methanol	[3]

Biological Activity and Quantitative Data

The primary reported biological activity of **10-Norparvulenone** is its action against the influenza virus. Preliminary in vitro studies have demonstrated its potential as an antiviral drug[1][2].

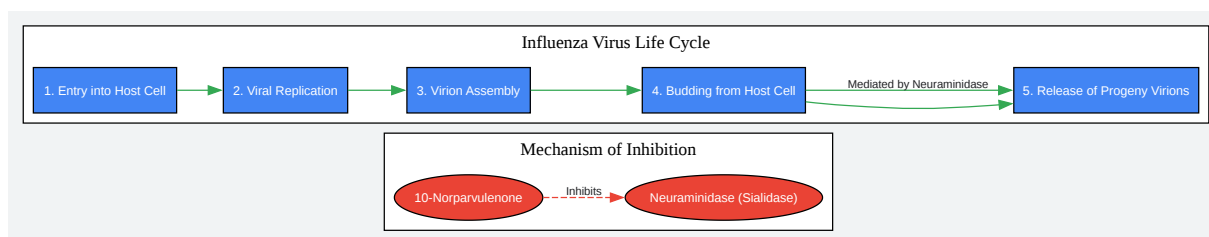
Table 2: Antiviral Activity of **10-Norparvulenone**

Virus Strain	Cell Line	Activity	Concentration	Effect	Reference
Influenza A/PR/8/34 (mouse-adapted)	MDCK	Antiviral	1 µg/ml	Decreases viral sialidase activity and increases cell survival	[3]

Note: Further quantitative data, such as IC₅₀ or EC₅₀ values, are not available in the reviewed literature.

Mechanism of Action

The precise mechanism of action of **10-Norparvulenone** has not been fully elucidated. However, the available data indicates that it inhibits the viral sialidase (neuraminidase) activity of the influenza virus[3]. Neuraminidase is a crucial enzyme for the release of progeny virions from infected cells. By inhibiting this enzyme, **10-Norparvulenone** likely prevents the spread of the virus to new host cells.

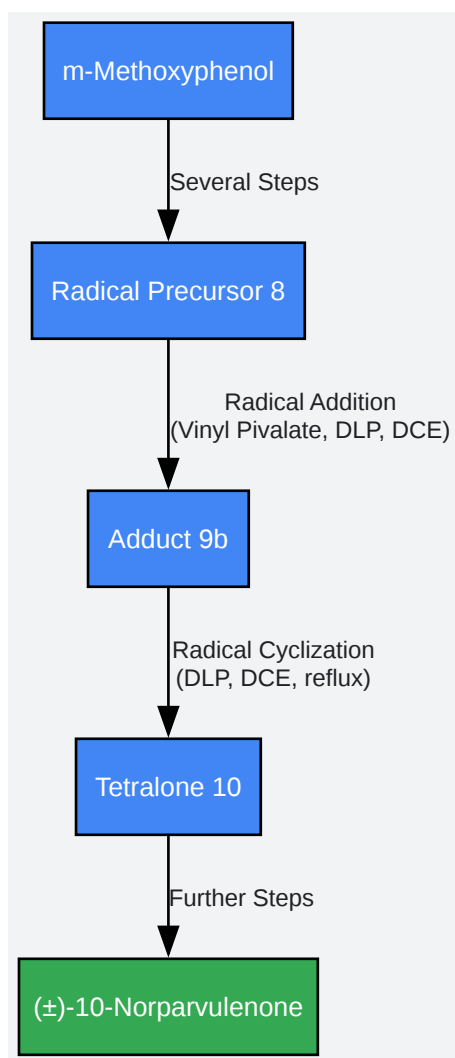


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Caption: Hypothetical mechanism of action of **10-Norparvulenone**.

Total Synthesis

A total synthesis of (±)-**10-Norparvulenone** has been successfully developed, providing a viable route for producing the compound for further research. The synthesis commences with commercially available m-methoxyphenol and utilizes a key xanthate-mediated free radical addition-cyclization sequence to construct the α -tetralone core[1][2][4].



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Caption: Simplified workflow of the total synthesis of **10-Norparvulenone**.

Experimental Protocols

Total Synthesis Experimental Protocol (Key Steps)

The following provides a summary of the key experimental steps for the synthesis of **10-Norparvulenone** as described in the literature^[1].

- Preparation of Radical Precursor (8): The synthesis starts from m-methoxyphenol, which is converted through a series of steps to a key intermediate. This intermediate is then reacted with potassium ethyl xanthate in acetone at 0 °C to afford the radical precursor 8 in quantitative yield^[1].

- **Radical Addition to Vinyl Pivalate:** The hydroxyl group of precursor 8 is acetylated. Subsequently, a radical addition of the resulting xanthate to vinyl pivalate is carried out using dilauroyl peroxide (DLP) as an initiator in 1,2-dichloroethane (DCE) as the solvent. This reaction yields the adduct 9b[1].
- **Radical Cyclization to form Tetralone (10):** A solution of adduct 9b in DCE is refluxed and treated with 1.2 equivalents of DLP, added portionwise. This radical cyclization step affords the key tetralone intermediate 10 in 48% yield[1].
- **Conversion to **10-Norparvulenone**:** The tetralone 10 is then converted to (±)-**10-norparvulenone** through a series of final transformations[1].

Antiviral Assay Methodology (General Protocol)

While the specific, detailed protocol from the original discovery of **10-Norparvulenone**'s anti-influenza activity is not publicly available, a general methodology for assessing neuraminidase inhibition and cell viability is described below, based on standard virological assays.

- **Cell Culture and Infection:** Madin-Darby Canine Kidney (MDCK) cells are cultured in 96-well plates to form a confluent monolayer. The cells are then infected with a known titer of influenza A virus (e.g., A/PR/8/34 strain) in the presence of varying concentrations of **10-Norparvulenone**.
- **Neuraminidase Inhibition Assay:**
 - After a suitable incubation period, the neuraminidase activity in the cell culture supernatant or cell lysates is measured.
 - A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA), is commonly used.
 - The enzyme cleaves the substrate, releasing a fluorescent product (4-methylumbelliferone), which is quantified using a fluorometer.
 - The reduction in fluorescence in the presence of **10-Norparvulenone** compared to a virus-only control indicates the level of neuraminidase inhibition.

- Cell Viability (Cytopathic Effect Reduction) Assay:
 - The protective effect of **10-Norparvulenone** on the infected cells is assessed by measuring cell viability.
 - This can be determined using various methods, such as the MTT or neutral red uptake assays, which measure metabolic activity or cell membrane integrity, respectively.
 - An increase in cell viability in the treated, infected cells compared to the untreated, infected cells demonstrates the antiviral effect of the compound.

Conclusion and Future Directions

10-Norparvulenone represents a promising lead compound for the development of new anti-influenza drugs. Its novel structure and demonstrated in vitro activity against influenza A virus warrant further investigation. The successful total synthesis of this molecule opens the door for the generation of analogs and further structure-activity relationship (SAR) studies.

Future research should focus on:

- Elucidating the precise molecular mechanism of action.
- Determining the IC₅₀ and EC₅₀ values against a broader range of influenza strains, including clinically relevant and drug-resistant isolates.
- Conducting in vivo efficacy and toxicity studies in animal models.
- Exploring the potential for synergistic effects when combined with other existing antiviral drugs.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of **10-Norparvulenone** as a potential therapeutic agent.

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